

Investigating Tautomerism in Pyrazolyl-Quinoxaline Systems: A Technical Overview

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Compound of Interest

Compound Name: **2-(1H-pyrazol-4-yl)quinoxaline**

Cat. No.: **B1335370**

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A comprehensive investigation into the tautomeric forms of **2-(1H-pyrazol-4-yl)quinoxaline** reveals a notable absence of specific experimental or computational studies in the current scientific literature. Despite extensive searches, no dedicated research focusing on the synthesis, characterization, or tautomeric equilibrium of this particular molecule could be identified. Therefore, this guide will provide an in-depth technical overview of the anticipated tautomeric behavior of **2-(1H-pyrazol-4-yl)quinoxaline** based on the well-established principles of pyrazole and quinoxaline chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the potential tautomers and the methodologies to study them.

Introduction to Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in heterocyclic chemistry with significant implications for a molecule's physical, chemical, and biological properties. For a molecule like **2-(1H-pyrazol-4-yl)quinoxaline**, two primary sources of tautomerism exist: the prototropic tautomerism of the pyrazole ring and the potential for annular tautomerism involving the quinoxaline nitrogen atoms.

The pyrazole ring can exist in two main tautomeric forms, the 1H- and 2H-forms, depending on the position of the proton on the nitrogen atoms. The relative stability of these tautomers is influenced by the nature and position of substituents.^[1] Similarly, while the aromatic

quinoxaline ring itself is not prone to tautomerism, its derivatives, particularly those with exocyclic double bonds or hydroxyl groups, can exhibit keto-enol or imine-enamine tautomerism.^[2]

Potential Tautomeric Forms of 2-(1H-pyrazol-4-yl)quinoxaline

Based on the general principles of pyrazole tautomerism, **2-(1H-pyrazol-4-yl)quinoxaline** is expected to exist primarily as an equilibrium between two tautomers:

- Tautomer A: **2-(1H-pyrazol-4-yl)quinoxaline**
- Tautomer B: 2-(2H-pyrazol-4-yl)quinoxaline

The quinoxaline ring is likely to remain as the stable aromatic system. The equilibrium between Tautomer A and Tautomer B would be governed by the electronic effects of the quinoxaline substituent on the pyrazole ring.

Caption: Prototropic tautomerism of **2-(1H-pyrazol-4-yl)quinoxaline**.

Note: As actual images for the tautomers cannot be generated, placeholders are used in the DOT script. In a real-world application, these would be replaced with the chemical structures.

Data Presentation: A Predictive Framework

In the absence of experimental data for **2-(1H-pyrazol-4-yl)quinoxaline**, the following tables provide a template for how quantitative data on its tautomers would be presented. The values are hypothetical and for illustrative purposes only, based on typical findings for substituted pyrazoles.

Table 1: Calculated Relative Energies of Tautomers

Tautomer	Method/Basis Set	Solvent	Relative Energy (kcal/mol)
Tautomer A	DFT/B3LYP/6-31G	Gas Phase	0.00
Tautomer B	DFT/B3LYP/6-31G	Gas Phase	+1.5
Tautomer A	DFT/B3LYP/6-31G	DMSO	0.00
Tautomer B	DFT/B3LYP/6-31G	DMSO	+1.2

Table 2: Predicted Key NMR Chemical Shifts (ppm)

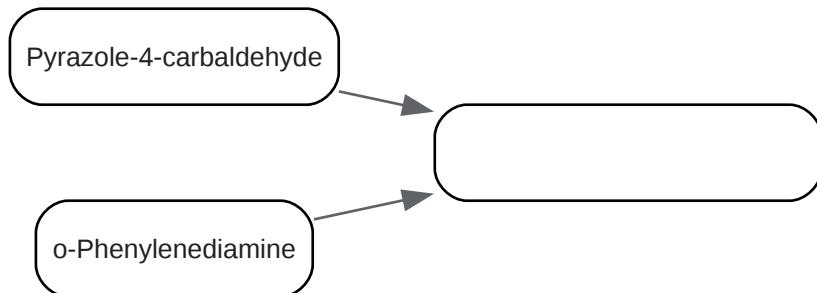
Tautomer	Nucleus	Predicted Chemical Shift (ppm)
Tautomer A	Pyrazole N1-H	13.5
Pyrazole C3	140.2	
Pyrazole C5	130.8	
Tautomer B	Pyrazole N2-H	13.2
Pyrazole C3	135.5	
Pyrazole C5	135.5	

Experimental Protocols for Tautomer Investigation

The following outlines the key experimental methodologies that would be employed to investigate the tautomeric forms of **2-(1H-pyrazol-4-yl)quinoxaline**.

Synthesis and Characterization

A potential synthetic route to **2-(1H-pyrazol-4-yl)quinoxaline** could involve the condensation of a pyrazole-4-carbaldehyde or a related derivative with o-phenylenediamine.

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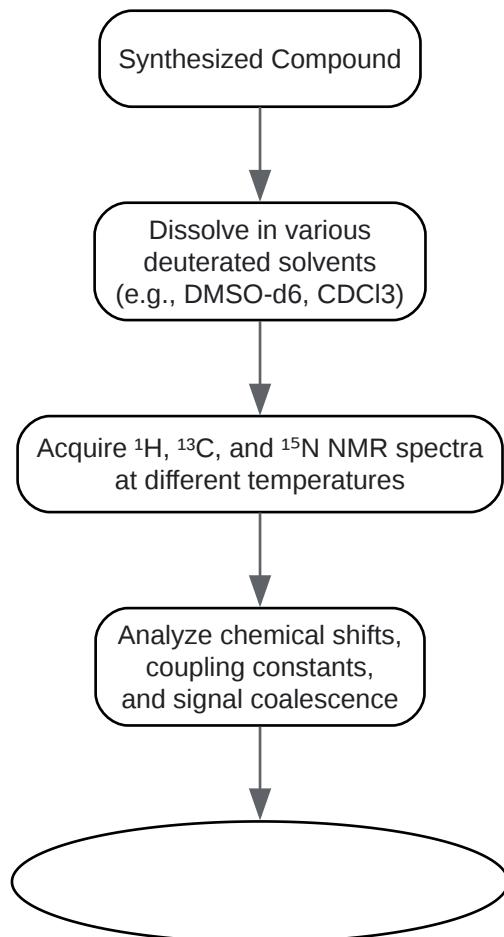
Caption: A possible synthetic pathway for **2-(1H-pyrazol-4-yl)quinoxaline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.

- ^1H NMR: The chemical shift of the pyrazole N-H proton would be a key indicator. Different tautomers would likely exhibit distinct N-H signals. The observation of a single, broadened N-H signal could suggest a rapid equilibrium between tautomers on the NMR timescale.
- ^{13}C NMR: The chemical shifts of the pyrazole C3 and C5 carbons are sensitive to the tautomeric form. In the symmetric 2H-tautomer, these carbons would be equivalent, while in the 1H-tautomer, they would have different chemical shifts.[\[1\]](#)
- ^{15}N NMR: This technique provides direct information about the nitrogen environment and is highly sensitive to tautomeric changes.

Experimental Workflow for NMR Analysis:



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Caption: Workflow for investigating tautomerism using NMR spectroscopy.

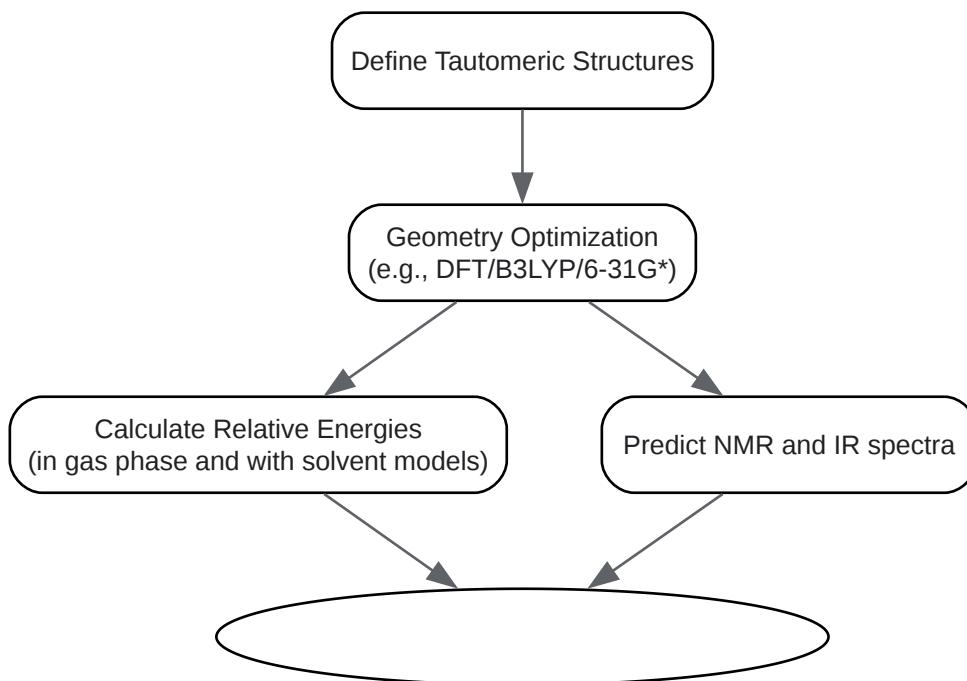
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. By determining the precise positions of all atoms, including the hydrogen on the pyrazole nitrogen, the dominant tautomer in the crystal lattice can be identified.

Computational Chemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the relative stabilities of tautomers.

Computational Workflow:



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Caption: A typical workflow for the computational study of tautomerism.

Conclusion

While specific data for **2-(1H-pyrazol-4-yl)quinoxaline** is currently unavailable, this guide provides a comprehensive framework for its investigation. The tautomeric equilibrium is expected to be a key feature of this molecule, primarily involving the prototropic tautomerism of the pyrazole ring. The experimental and computational protocols outlined here represent the standard methodologies for elucidating the tautomeric forms of such heterocyclic systems. Future research in this area would be valuable for a complete understanding of the chemical and physical properties of this compound, which may have applications in medicinal chemistry and materials science.

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